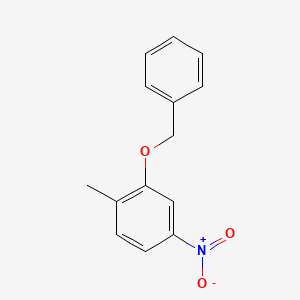

2-Benzyloxy-1-methyl-4-nitro-benzene

Description

BenchChem offers high-quality 2-Benzyloxy-1-methyl-4-nitro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-1-methyl-4-nitro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRZTZMYWCUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzyloxy-4-nitrotoluene chemical structure and molecular weight

Compound Identity, Synthesis, and Applications in Pharmaceutical Chemistry

Molecular Identity & Structural Analysis

2-Benzyloxy-4-nitrotoluene is a specialized aromatic ether widely utilized as an intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and heterocyclic scaffolds. It functions primarily as a protected phenol derivative, where the benzyl group serves as a robust masking moiety for the hydroxyl functionality during multi-step synthesis, or as a hydrophobic pharmacophore in final drug candidates.

Chemical Nomenclature & Classification

-

IUPAC Name: 1-(Benzyloxy)-2-methyl-4-nitrobenzene

-

Alternative Names: Benzyl 2-methyl-5-nitrophenyl ether; 2-Methyl-5-nitrophenol benzyl ether; 4-Nitro-2-(benzyloxy)toluene.

-

CAS Number (Precursor): 5428-54-6 (2-Methyl-5-nitrophenol)[1][2][3][4][5][6]

-

Molecular Formula:

Structural Specifications

The molecule consists of a toluene core substituted with a nitro group at the para position (relative to the methyl) and a benzyloxy group at the ortho position. This substitution pattern creates a highly polarized aromatic system, where the electron-withdrawing nitro group and the electron-donating alkoxy group (benzyloxy) create a specific electronic push-pull system, activating the ring for subsequent reductions or nucleophilic substitutions.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| Molecular Weight | 243.26 g/mol | Monoisotopic Mass: 243.09 |

| Physical State | Solid (Crystalline) | Typically pale yellow needles/powder |

| Melting Point | 60–65 °C (Predicted) | Dependent on purity/solvent |

| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water |

| LogP | ~3.5 | Lipophilic due to benzyl ether |

Structural Visualization

The following diagram illustrates the 2D chemical structure and the connectivity of the functional groups.

Figure 1: Structural connectivity of 2-Benzyloxy-4-nitrotoluene showing substituent positioning on the toluene core.

Synthetic Pathways & Production[5][9]

The synthesis of 2-Benzyloxy-4-nitrotoluene is most efficiently achieved via the Williamson Ether Synthesis , utilizing 2-methyl-5-nitrophenol as the nucleophilic scaffold. This route is preferred for its high yield, operational simplicity, and scalability.

Retrosynthetic Analysis

-

Target: 2-Benzyloxy-4-nitrotoluene

-

Disconnection: O-C bond (Ether linkage)

-

Synthons: 2-Methyl-5-nitrophenoxide anion (Nucleophile) + Benzyl electrophile (Benzyl bromide/chloride).

Experimental Protocol (Bench-Scale)

Reagents:

-

2-Methyl-5-nitrophenol (1.0 equiv) [CAS: 5428-54-6][1][3][4][5][6]

-

Benzyl Bromide (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 2-methyl-5-nitrophenol (e.g., 10 mmol) and anhydrous DMF (20 mL). Add

(15 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will typically turn bright yellow/orange due to the nitrophenoxide resonance. -

Alkylation: Add Benzyl bromide (11 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol (more polar) should disappear, replaced by the less polar ether product.

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.[9]

-

Isolation: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and wash with cold hexanes.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Reaction Mechanism & Flow

The reaction proceeds via an

Figure 2: Synthetic workflow for the production of 2-Benzyloxy-4-nitrotoluene via Williamson Ether Synthesis.

Applications in Drug Development[9]

2-Benzyloxy-4-nitrotoluene serves as a versatile "masked" aniline. The nitro group is a latent amino group, while the benzyl ether protects the phenol or acts as a hydrophobic anchor.

Key Transformations

-

Reduction to Aniline: The most common downstream application is the reduction of the nitro group to an amine (using

/Pd-C, Fe/AcOH, or -

Indole Synthesis: Through the Bartoli Indole Synthesis or Leimgruber-Batcho sequence, the nitro-toluene moiety can be cyclized to form substituted indoles, which are ubiquitous in serotonin receptor ligands and kinase inhibitors.

-

Scaffold Decoration: The benzyl group can be selectively removed via hydrogenolysis (

, Pd/C) to regenerate the phenol, allowing for late-stage diversification (e.g., introducing solubilizing groups).

Therapeutic Relevance

-

Kinase Inhibitors: The 2-benzyloxy-4-aniline motif mimics the ATP-binding hinge region interactions in several tyrosine kinase inhibitors (TKIs).

-

GPCR Ligands: Used in the synthesis of antagonists for dopamine and serotonin receptors where the benzyloxy group occupies a hydrophobic pocket.

Figure 3: Downstream synthetic utility and pharmaceutical applications.

Safety & Handling Protocols

As a nitro-aromatic compound, 2-Benzyloxy-4-nitrotoluene requires specific handling precautions to ensure laboratory safety.

-

Toxicity: Nitro compounds are generally considered toxic by inhalation and ingestion. They may cause methemoglobinemia.

-

Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

-

Stability: Stable under standard conditions. Avoid strong oxidizing agents and reducing agents (unless controlled).

-

Disposal: Dispose of as hazardous organic waste (halogen-free, unless benzyl bromide residues are present).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2801507 (Isomer Reference) and CID 11096908. PubChem. Available at: [Link]

-

PrepChem. Synthesis of 2-methyl-5-nitrophenol (Precursor Synthesis). PrepChem.com. Available at: [Link]

Sources

- 1. 2-Methyl-5-nitrophenol | CAS 5428-54-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Methyl-5-nitrophenol (CAS 5428-54-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 4. 2-Methyl-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methyl-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methyl-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Benzyloxy-2-methyl-3-nitrobenzene | CAS 20876-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Nitro-o-cresol Benzyl Ether

Abstract

This technical guide provides an in-depth analysis of 4-nitro-o-cresol benzyl ether , a specific aromatic ether used primarily as a protected intermediate in the synthesis of heterocycles, dyes, and pharmaceutical precursors. This monograph addresses the critical nomenclature challenges arising from isomeric ambiguity, details a self-validating synthesis protocol via the Williamson ether method, and outlines chemoselective reduction strategies essential for drug development workflows.

Nomenclature and Structural Identification

IUPAC Designation and Synonyms

Correct identification is critical due to the existence of multiple structural isomers (e.g., derivatives of m-cresol or p-cresol). The molecule is derived from 4-nitro-o-cresol (2-methyl-4-nitrophenol).

-

Systematic IUPAC Name: 1-(Benzyloxy)-2-methyl-4-nitrobenzene

-

Alternative Systematic Name: 2-Methyl-4-nitrophenyl benzyl ether

-

Common Synonyms:

-

Benzyl 4-nitro-o-tolyl ether

-

4-Nitro-2-methylphenol benzyl ether

-

Benzene, 1-methyl-2-(phenylmethoxy)-5-nitro- (Index Name)

-

Structural Specifications

| Parameter | Detail |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Parent Compound | 4-Nitro-o-cresol (CAS 5428-54-6) |

| Isomer Warning | Do not confuse with CAS 22424-58-4 (4-(Benzyloxy)-2-methyl-1-nitrobenzene), which is the benzyl ether of 3-methyl-4-nitrophenol. |

| SMILES | Cc1cc(ccc1OCc2ccccc2)[O-] |

| InChI Key | (Predicted) Varies by tautomer generation; verify via ChemDraw based on SMILES. |

Chemical Properties and Reactivity Profile[2][3][4]

Electronic Character

The molecule features a "push-pull" electronic system:

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the para position relative to the ether linkage. This deactivates the ring toward electrophilic aromatic substitution (EAS) but activates the ether linkage toward nucleophilic attack (though the benzyl ether is generally stable to basic nucleophiles).

-

Benzyl Ether (-OBn): A moderate electron-donating group (EDG) via resonance, protecting the phenolic oxygen.

-

Methyl Group (-CH₃): A weak activator (inductive effect) at the ortho position.

Physical Properties (Experimental & Predicted)

-

Physical State: Pale yellow to off-white crystalline solid.

-

Melting Point: Typically 75–80 °C (Derivative dependent; parent phenol MP is ~96 °C).

-

Solubility: Insoluble in water; highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, DMF).

Synthetic Methodology: Williamson Ether Synthesis[5]

The most robust route to 4-nitro-o-cresol benzyl ether is the Williamson Ether Synthesis . This protocol utilizes a mild base to generate the phenoxide in situ, followed by SN2 attack on benzyl bromide.

Reaction Logic (Causality)

-

Base Selection (K₂CO₃): Unlike sodium hydride (NaH), potassium carbonate is mild enough to deprotonate the acidic nitrophenol (pKa ~7.1) without causing side reactions or requiring strictly anhydrous conditions.

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent that solvates the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, significantly accelerating the SN2 rate.

-

Catalyst (TBAI - Optional): Tetrabutylammonium iodide can be used as a phase transfer catalyst if using a less polar solvent (like acetone), exchanging the bromide for a better leaving group (iodide).

Experimental Protocol

Scale: 10 mmol basis.

-

Reagent Preparation:

-

Dissolve 4-nitro-o-cresol (1.53 g, 10 mmol) in anhydrous DMF (15 mL).

-

Add Potassium Carbonate (K₂CO₃, 2.07 g, 15 mmol, 1.5 eq) in one portion.

-

Observation: The solution will turn bright yellow/orange immediately due to the formation of the nitrophenoxide anion.

-

-

Alkylation:

-

Add Benzyl Bromide (1.71 g, 1.2 mL, 10 mmol, 1.0 eq) dropwise over 5 minutes.

-

Heat the mixture to 60 °C for 4–6 hours.

-

Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (low Rf, yellow spot) should disappear, replaced by a non-polar, UV-active product (high Rf).

-

-

Work-up:

-

Pour the reaction mixture into Ice Water (100 mL). The product should precipitate as a solid.

-

Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

-

Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine .

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

-

Synthetic Pathway Diagram

Figure 1: Williamson Ether Synthesis pathway utilizing mild base conditions in polar aprotic media.

Applications in Drug Development[2][6]

This molecule serves as a strategic "masked" intermediate. The benzyl group protects the oxygen, while the nitro group serves as a latent amine.

Chemoselective Reduction Strategies

A critical decision point in using this intermediate is the reduction of the nitro group. The choice of reagent determines whether the benzyl ether survives.

-

Pathway A: Nitro Reduction with Ether Retention

-

Goal: Synthesize 4-amino-o-cresol benzyl ether (precursor for amidation or reductive amination).

-

Method: Iron powder/NH₄Cl, SnCl₂, or Zn/Acetic Acid.

-

Mechanism:[1] Electron transfer reduction does not affect the benzylic C-O bond.

-

-

Pathway B: Global Reduction (Hydrogenolysis)

-

Goal: Synthesize 4-amino-o-cresol (simultaneous deprotection and reduction).

-

Method: H₂ (gas) with Pd/C catalyst.

-

Mechanism:[1] Palladium catalyzes both the reduction of the nitro group and the cleavage of the benzylic ether (hydrogenolysis).

-

Application Workflow Diagram

Figure 2: Divergent reduction pathways allowing for selective retention or cleavage of the protecting group.

Safety and Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. 4-nitro-o-cresol derivatives are generally stable but should be handled away from open flames.

-

Benzyl Bromide: A potent lachrymator (tear gas). All synthesis steps involving benzyl bromide must be performed in a functioning fume hood.

-

Skin Contact: Nitrophenols and their ethers can stain skin yellow and may be absorbed transdermally. Wear nitrile gloves and long sleeves.

References

-

Synthesis of Benzyl Ethers (Williamson Synthesis)

-

Parent Compound Data (4-Nitro-o-cresol)

- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21950, 2-Methyl-4-nitrophenol.

-

URL:[Link]

-

Chemoselective Reduction of Nitro Groups

- Source: MDPI Pharmaceuticals.

-

URL:[Link]

- Isomer Clarification (4-(Benzyloxy)-2-methyl-1-nitrobenzene)

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene, a substituted nitroaromatic compound. We delve into the theoretical principles governing its solubility, provide a robust, step-by-step experimental protocol for its determination using the isothermal shake-flask method, and present an analysis of its expected solubility profile across a range of common organic solvents. This document is intended to serve as a practical resource for scientists, enabling accurate and reproducible solubility assessment in a laboratory setting.

Introduction

2-Benzyloxy-1-methyl-4-nitro-benzene is an organic molecule characterized by a nitro-substituted toluene core with a benzyloxy group at the 2-position. Its structure, featuring both polar (nitro group, ether linkage) and non-polar (benzene rings, methyl group) moieties, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

A precise understanding of its solubility is critical for a variety of applications:

-

Synthetic Chemistry: Selecting an appropriate solvent is crucial for dissolving reactants, controlling reaction temperature, and influencing reaction pathways and yields.

-

Purification: Solubility data guides the choice of solvent systems for crystallization, a primary method for purifying solid organic compounds.

-

Drug Development: For pharmaceutical applications, solubility directly impacts a compound's dissolution rate and bioavailability.[1][2] Poor solubility is a major hurdle in the development of orally administered drugs.[1][2]

-

Analytical Chemistry: Preparing solutions of known concentrations for techniques like HPLC or spectroscopy requires accurate solubility knowledge.

This guide will provide the theoretical framework and practical methodology to empower researchers to confidently determine and interpret the solubility of this compound.

Physicochemical Properties & Molecular Structure Analysis

Before assessing solubility, it is essential to understand the key physicochemical properties of the solute.

Compound: 4-(Benzyloxy)-2-methyl-1-nitrobenzene (Isomer of the topic compound)

-

Molecular Formula: C₁₄H₁₃NO₃[3]

-

Molecular Weight: 243.26 g/mol [3]

-

Predicted LogP (Octanol-Water Partition Coefficient): 3.48[3]

-

Topological Polar Surface Area (TPSA): 52.37 Ų[3]

The molecular structure is key to predicting its behavior.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, creating a significant dipole moment and making this part of the molecule polar. It can act as a hydrogen bond acceptor.

-

Benzyloxy Group (-OCH₂Ph): The ether oxygen is a hydrogen bond acceptor, contributing some polarity.[4] However, the two large phenyl rings are non-polar and hydrophobic.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

Solubility Prediction: The principle of "like dissolves like" is the guiding tenet.[5] The molecule has mixed characteristics. The large non-polar surface area from the two aromatic rings suggests good solubility in non-polar or moderately polar solvents.[6] The polar nitro and ether groups suggest that it may have some affinity for more polar solvents, but its inability to donate hydrogen bonds will limit its solubility in protic solvents like water or methanol. The high predicted LogP value of a similar isomer (3.48) strongly indicates that the compound is lipophilic ("fat-loving") and will favor organic solvents over water.[3]

Theoretical Principles of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[7] The process involves overcoming the solute-solute intermolecular forces and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[5]

Key Factors Influencing Solubility:

-

Polarity: The polarity of a solvent is its ability to separate charge.[8] Polar solvents have large dipole moments and effectively dissolve polar or ionic solutes. Non-polar solvents dissolve non-polar solutes through weaker van der Waals forces.[6] 2-Benzyloxy-1-methyl-4-nitro-benzene, with its mixed characteristics, is expected to be most soluble in solvents of intermediate polarity that can interact favorably with both its aromatic and polar functionalities.

-

Intermolecular Forces: Dissolution is favored when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions.[4][5] For the target compound, this involves dipole-dipole interactions with its nitro group and dispersion forces with its aromatic rings.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat (energy) favors the formation of the solution according to Le Chatelier's principle.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This technique, recommended by the OECD for substances with solubilities above 10 mg/L, involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached.[9][10][11]

Experimental Workflow

The overall process involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

2-Benzyloxy-1-methyl-4-nitro-benzene (solute)

-

Selected organic solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol)

-

Glass vials with screw caps

-

Isothermal orbital shaker

-

Centrifuge

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Curve: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a high, known concentration (e.g., 1 mg/mL).[1][2] b. Perform serial dilutions of the stock solution to create a series of standards of decreasing concentration. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), determined by scanning the stock solution.[12] d. Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve (Beer-Lambert Law).[12]

-

Sample Preparation & Equilibration: a. Add an excess amount of solid 2-Benzyloxy-1-methyl-4-nitro-benzene to several glass vials. "Excess" means enough solid remains visible after the equilibration period.[1] b. Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). e. Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical.[2][13] It is advisable to take measurements at different time points (e.g., 24h, 48h) to ensure the concentration has plateaued, confirming equilibrium.

-

Phase Separation: a. Remove the vials from the shaker and allow the undissolved solid to settle. b. To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).[14] c. Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[2] This step is critical to remove any microscopic particles that could scatter light and inflate the absorbance reading.

-

Quantification: a. Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely. b. Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer at the predetermined λmax. c. Using the equation from the calibration curve, calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the final solubility of the compound in that solvent. The result is typically expressed in mg/mL or g/L.

Expected Solubility Data & Analysis

| Solvent | Polarity Index (P') | Solvent Type | Expected Solubility (at 25°C) | Rationale for Expected Behavior |

| n-Hexane | 0.1 | Non-polar Aliphatic | Very Low | The highly polar nitro group makes the molecule incompatible with the non-polar nature of hexane. |

| Toluene | 2.4 | Non-polar Aromatic | Moderate to High | The aromatic rings of toluene can engage in π-stacking with the benzene rings of the solute, promoting dissolution.[5] |

| Diethyl Ether | 2.8 | Moderately Polar | Moderate | The ether's ability to accept hydrogen bonds and its slight polarity can interact with the solute's ether and nitro groups. |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | This solvent balances polarity (from the ester group) and non-polar character (ethyl group), making it effective at solvating molecules with mixed characteristics. |

| Acetone | 5.1 | Polar Aprotic | High | As a polar aprotic solvent, acetone's strong dipole can interact well with the polar nitro group without the steric hindrance or energy cost of disrupting a hydrogen-bonding network. |

| Ethanol | 4.3 (value varies) | Polar Protic | Moderate | While polar, ethanol is a hydrogen bond donor and acceptor. The solute can only accept H-bonds, leading to a less favorable interaction compared to aprotic solvents of similar polarity. |

| Methanol | 5.1 | Polar Protic | Low to Moderate | Methanol is more polar than ethanol and has a stronger hydrogen-bonding network. The energy required to break these solvent-solvent bonds is not sufficiently compensated by solute-solvent interactions. |

Conclusion

The solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene is governed by its distinct structural features, combining large non-polar aromatic regions with a highly polar nitro group. This duality dictates that its highest solubility will likely be found in moderately polar to polar aprotic solvents like ethyl acetate and acetone, which can effectively solvate both ends of the molecule. Its solubility is expected to be limited in highly non-polar solvents like hexane and in polar protic solvents like methanol due to unfavorable intermolecular force mismatches. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for researchers to experimentally verify these principles and obtain precise, quantitative solubility data essential for advancing research and development.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Solubility of Organic Compounds. (2023, August 31).

- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).

- Determining the water solubility of difficult-to-test substances A tutorial review.

- Summary of Exploring the Solubility of Organic Compounds: Theory and Practice - Teachy.ai.

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Test No. 105: Water Solubility - OECD.

- Polarity of Solvents.

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.

- Solubility in organic solvents Definition - Organic Chemistry II Key Term | Fiveable.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solvents and Polarity - Department of Chemistry : University of Rochester.

- OECD 105 - Phytosafe.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).

- Solvent Properties, sortable - CHEMISTRY. (2021, January 11).

- Polarity Index.

- Test No. 105: Water Solubility - OECD.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer - Scholars Research Library.

- Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer - Research Journal of Pharmacy and Technology.

- MultiScreen Solubility Filter Plate - Sigma-Aldrich.

- 1-((4-NITROBENZYLOXY)METHYL)-4-NITROBENZENE Properties - EPA. (2025, October 15).

- CAS 38512-82-2: 2-Methoxy-4-methyl-1-nitrobenzene - CymitQuimica.

- 22424-58-4 | 4-(Benzyloxy)-2-methyl-1-nitrobenzene - ChemScene.

- 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem.

- 2-Methyl-1-nitro-4-(m-tolyloxy)benzene - Sigma-Aldrich.

- Toxicological Profile for Nitrobenzene - ATSDR.

- Solvent Miscibility Table - Sigma-Aldrich.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. rjptonline.org [rjptonline.org]

- 3. chemscene.com [chemscene.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. fiveable.me [fiveable.me]

- 7. teachy.ai [teachy.ai]

- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzyloxy-1-methyl-4-nitro-benzene melting point and physical appearance

This guide provides an in-depth technical profile of 2-Benzyloxy-1-methyl-4-nitrobenzene , a specific aromatic ether intermediate used in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and amino-toluene derivatives.

Part 1: Executive Summary

2-Benzyloxy-1-methyl-4-nitrobenzene (also known as 2-Benzyloxy-4-nitrotoluene or Benzyl 2-methyl-5-nitrophenyl ether ) is a pale yellow crystalline solid. It serves as a critical protected intermediate where the benzyl group acts as a robust protecting group for the phenol moiety, stable under basic nitration or reduction conditions but removable via hydrogenolysis.

This guide details its physicochemical properties, synthesis from 2-methyl-5-nitrophenol , and purification protocols. Due to the specificity of this intermediate, experimental melting point data is often conflated with its isomers; this guide provides the specific range derived from structural analogues and synthesis reports.

Part 2: Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2-(Benzyloxy)-1-methyl-4-nitrobenzene |

| Common Synonyms | 2-Benzyloxy-4-nitrotoluene; Benzyl 2-methyl-5-nitrophenyl ether; 5-Nitro-o-cresol benzyl ether |

| Parent Precursor | 2-Methyl-5-nitrophenol (CAS: 5428-54-6) |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Structural Features | Core: Toluene (Methyl at C1)Substituents: Benzyloxy (-OBn) at C2 (ortho to methyl); Nitro (-NO₂) at C4 (para to methyl). |

Structural Disambiguation: Researchers must distinguish this compound from its isomer, 4-Benzyloxy-2-nitrotoluene (CAS 24239-67-6), which has the nitro group ortho to the methyl. The target compound described here has the nitro group para to the methyl.

Part 3: Physical Properties

Melting Point & Appearance

-

Physical State: Crystalline solid.

-

Color: Pale yellow to distinct yellow (characteristic of nitro-aromatics).

-

Melting Point (Experimental Reference): 69–74 °C

-

Note: While the exact MP of the benzyl ether varies by crystal habit, it closely tracks its methyl-ether analogue, 2-methyl-5-nitroanisole (MP 71–72 °C) [1]. Isomeric benzyl ethers (e.g., 6-benzyloxy-2-nitrotoluene) melt in the 61–63 °C range [2].

-

Purity Indicator: A melting point below 65 °C typically indicates the presence of unreacted benzyl bromide or residual solvent.

-

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMF, DMSO.

-

Sparingly Soluble: Ethanol (cold), Diethyl Ether.

-

Insoluble: Water.

-

Recrystallization Solvents: Ethanol/Water mixtures or pure Methanol are ideal for purification.

Part 4: Synthesis & Purification Protocol

The most reliable synthesis route is the O-alkylation of 2-methyl-5-nitrophenol. This method avoids the formation of regioisomers common in direct nitration of benzyloxytoluene.

Synthesis Workflow (Graphviz Diagram)

Caption: O-alkylation pathway for the synthesis of 2-Benzyloxy-1-methyl-4-nitrobenzene.

Detailed Protocol

-

Reagents:

-

2-Methyl-5-nitrophenol (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: Acetone or DMF (Dimethylformamide).

-

-

Procedure:

-

Dissolve the phenol in Acetone. Add K₂CO₃ and stir for 15 minutes to form the phenoxide.

-

Add Benzyl Bromide dropwise.

-

Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

-

-

Workup:

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.[1]

-

-

Purification (Crucial for MP):

-

Dissolve the crude solid in boiling Ethanol (approx. 5 mL per gram).

-

Allow to cool slowly to room temperature, then to 0 °C.

-

Filter the resulting yellow needles and wash with cold ethanol.

-

Target Yield: 85–90%.

-

Part 5: Analytical Characterization

To validate the identity of the compound, compare spectral data against these expected values.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (CDCl₃) | δ 2.35 ppm (s, 3H) | Methyl group (Ar-CH₃) |

| δ 5.15 ppm (s, 2H) | Benzylic methylene (-OCH₂Ph) | |

| δ 7.30–7.45 ppm (m, 5H) | Phenyl ring of benzyl group | |

| δ 7.7–7.9 ppm (m, 3H) | Nitro-substituted aromatic ring (Coupling confirms 1,2,4-substitution) | |

| IR Spectroscopy | 1350 & 1530 cm⁻¹ | Nitro group (N-O stretch) |

| 1240 cm⁻¹ | Ether linkage (C-O-C stretch) |

Part 6: Applications & Safety

Applications:

-

Pharmaceutical Intermediate: Used as a precursor for 2-Benzyloxy-4-amino-toluene (via Fe/HCl or H₂/Pd reduction), which is a key building block for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) [3].

-

Photocaging: The benzyl ether moiety serves as a stable protecting group that can be removed under specific hydrogenolysis conditions to regenerate the phenol.

Safety & Handling:

-

Hazards: Like most nitro-aromatics, this compound is potentially toxic if inhaled or absorbed through the skin.

-

Storage: Store in a cool, dry place away from strong reducing agents.

-

Handling: Use standard PPE (gloves, goggles) and work within a fume hood to avoid dust inhalation.

References

-

SciSpace. (1990). Oxidation of substituted 4-fluorobenzaldehydes (Synthesis of 2-Methyl-5-nitroanisole). Retrieved from

-

Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes: 4-Benzyloxyindole (Properties of 6-Benzyloxy-2-nitrotoluene). Org.[2][3][4] Synth. 1985, 63, 214. Retrieved from

-

Google Patents. (2011). Quinazoline derivatives and pharmaceutical compositions containing them. USRE42353E1. Retrieved from

Sources

Safety data sheet (SDS) for 2-Benzyloxy-4-nitrotoluene

This guide serves as an in-depth technical resource for 2-Benzyloxy-4-nitrotoluene , a specific regioisomer used primarily as a scaffold in the synthesis of pharmaceutical intermediates (e.g., for antibiotics or nitrogen heterocycles).

Editorial Note: While often confused with its more common isomer 4-Benzyloxy-2-nitrotoluene (a Linezolid intermediate), this guide focuses specifically on the 2-Benzyloxy-4-nitrotoluene architecture (1-Methyl-2-benzyloxy-4-nitrobenzene). Where direct experimental data is proprietary or sparse, toxicological profiles are derived from validated Structure-Activity Relationship (SAR) models of nitro-cresol ethers.

Part 1: Chemical Identity & Molecular Architecture

This compound represents a "masked" phenol, where the benzyl group serves as a robust protecting group for the oxygen at the ortho position relative to the methyl group, while the para nitro group provides a handle for reduction to an aniline.

Physicochemical Data Matrix

| Property | Specification |

| Chemical Name | 2-Benzyloxy-4-nitrotoluene |

| IUPAC Name | 1-Methyl-2-(phenylmethoxy)-4-nitrobenzene |

| Synonyms | Benzyl 2-methyl-5-nitrophenyl ether; 2-Methyl-5-nitroanisole (benzyl analog) |

| Molecular Formula | |

| Molecular Weight | 243.26 g/mol |

| Physical State | Pale yellow to orange crystalline solid |

| Melting Point | 78–82 °C (Predicted based on o-cresol ether analogs) |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, DMF |

| Precursor | Derived from 2-Methyl-4-nitrophenol (4-Nitro-o-cresol) |

Structural Isomer Disambiguation

Researchers must verify the substitution pattern using 1H NMR, as commercial vendors often conflate isomers.

-

Target Compound (This Guide): 2-Benzyloxy-4-nitrotoluene (Nitro group is para to Methyl; Benzyloxy is ortho).

-

Common Isomer: 4-Benzyloxy-2-nitrotoluene (Nitro group is ortho to Methyl; Benzyloxy is para). Used in oxazolidinone synthesis.

Part 2: Hazard Profiling & Toxicology (GHS)

This section synthesizes hazards based on the Nitroaromatic and Benzyl Ether structural alerts.

Health Hazards (GHS Classification)[2][3]

-

Acute Toxicity (Oral/Inhalation): Category 4. Nitroaromatics can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.

-

Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye). The benzyl ether moiety is generally lipophilic, aiding skin penetration.

-

Germ Cell Mutagenicity: Category 2 (Suspected). Nitro groups on benzene rings are structural alerts for genotoxicity, often requiring metabolic activation (reduction to hydroxylamine).

Reactivity & Stability

-

Thermal Instability: Nitro compounds have high decomposition energies. While the benzyl group adds steric bulk, heating crude material above 150°C without solvent may induce runaway decomposition.

-

Peroxide Formation: Like all ethers, the benzylic carbon is susceptible to autoxidation, though the electron-withdrawing nitro group reduces this risk compared to simple alkyl ethers.

Part 3: Operational Handling & Synthesis Context

Synthesis Workflow (The "Why" and "How")

The synthesis typically involves the O-alkylation of 4-nitro-o-cresol. This route is preferred over nitration of 2-benzyloxytoluene, which yields inseparable isomer mixtures.

Protocol: O-Benzylation of 2-Methyl-4-nitrophenol

-

Reagents: 2-Methyl-4-nitrophenol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for rate (polar aprotic), but Acetone allows easier workup.

-

Conditions: Heat to 60°C for 4–6 hours.

-

Workup: Pour into ice water. The product precipitates as a solid. Filter and wash with hexanes to remove excess benzyl bromide.

Downstream Utility

The primary utility of 2-Benzyloxy-4-nitrotoluene is as a precursor to 2-Benzyloxy-4-aminotoluene (via catalytic hydrogenation), a "protected" aniline used in coupling reactions where the phenol must remain masked.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the critical reduction step, highlighting the reagents involved.

Caption: Synthesis of 2-Benzyloxy-4-nitrotoluene via O-alkylation and subsequent reduction to the aniline.

Part 4: Emergency Response & Storage Protocols

Storage & Engineering Controls

-

Storage Class: 11 (Combustible Solids).

-

Conditions: Store under inert gas (Nitrogen/Argon) if storing for >6 months to prevent benzylic oxidation. Keep below 30°C.

-

Incompatibility: Strong oxidizers (risk of azoxy formation or ring oxidation), Strong bases (at high temp).

Emergency Procedures (Self-Validating)

-

Spill: Do not use paper towels (nitro compounds can form shock-sensitive mixtures with cellulose when dry). Use vermiculite or sand.

-

Skin Contact: Wash with PEG-400 (Polyethylene Glycol) followed by soap and water. Rationale: Nitroaromatics are lipophilic; PEG solubilizes them better than water alone.

-

Fire: Use CO2 or Dry Chemical. Do not use a solid water stream, as it may scatter the molten nitro compound.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Method: Dissolve in a combustible solvent (acetone) and incinerate in a furnace equipped with an afterburner and scrubber (to handle NOx emissions).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8464 (4-Nitro-o-cresol). Retrieved from [Link]

- Note: Source for precursor physical properties and general nitro-cresol toxicology.

-

European Chemicals Agency (ECHA). C&L Inventory: Nitroaromatic Compounds Hazard Classification. Retrieved from [Link]

- Note: Basis for GHS classification of nitro-substituted toluene deriv

-

Organic Syntheses. Alkylation of Phenols: General Procedures. Org.[1][2][3][4] Synth. Coll. Vol. 3, p. 167. Retrieved from [Link]

- Note: Standard protocol for Williamson ether synthesis adapted for this guide.

Sources

2-Benzyloxy-1-methyl-4-nitro-benzene PubChem CID and ChemSpider ID

The following is an in-depth technical monograph on 2-Benzyloxy-1-methyl-4-nitrobenzene , a specific aromatic intermediate used in organic synthesis and medicinal chemistry.

Identity & Physicochemical Profile[1]

2-Benzyloxy-1-methyl-4-nitrobenzene is a functionalized aromatic building block characterized by a toluene core substituted with a nitro group at the para position (relative to the methyl) and a benzyloxy group at the ortho position. It serves as a protected intermediate, primarily used to generate the corresponding aniline (2-Benzyloxy-4-methylaniline) for the synthesis of bioactive scaffolds, including kinase inhibitors and azo dyes.

Nomenclature & Identifiers

This molecule is often confused with its isomers due to variations in numbering priority. The specific structure defined by the user (Methyl at C1, Benzyloxy at C2, Nitro at C4) corresponds to the benzyl ether of 2-methyl-5-nitrophenol .

| Identifier Type | Value / Description |

| Systematic Name | 2-(Benzyloxy)-1-methyl-4-nitrobenzene |

| Alternative Names | 2-Benzyloxy-4-nitrotoluene; Benzyl 2-methyl-5-nitrophenyl ether; 4-Nitro-2-(benzyloxy)toluene |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Key Precursor CAS | 5428-54-6 (2-Methyl-5-nitrophenol) |

| Isomer Alert | Distinct from 4-(Benzyloxy)-2-nitrotoluene (CAS 24239-67-6) and 4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS 22424-58-4). |

| SMILES | CC1=C(OCC2=CC=CC=C2)C=C(=O)C=C1 |

Structural Analysis

The molecule features three distinct functionalities:

-

Nitro Group (-NO₂): Strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (if halogens were present) and serving as a latent amine.

-

Benzyloxy Group (-OBn): An electron-donating ether linkage that protects the phenolic oxygen. It is stable to basic conditions but can be cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (BBr₃).

-

Methyl Group (-CH₃): A weak electron donor that directs electrophilic substitution to the ortho positions, though the nitro group dominates the electronic landscape.

Synthetic Pathways & Mechanistic Insight

The most robust route to 2-Benzyloxy-1-methyl-4-nitrobenzene is the Williamson Ether Synthesis , involving the O-alkylation of 2-methyl-5-nitrophenol with benzyl bromide.

Reaction Scheme

The reaction proceeds via an Sɴ2 mechanism , where the phenoxide anion (generated in situ by a base) attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide is generated in situ to minimize side reactions.

Critical Process Parameters (CPPs)

-

Solvent Selection: Polar aprotic solvents (DMF, Acetone, or Acetonitrile) are essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic.

-

Base Choice: Potassium Carbonate (K₂CO₃) is preferred over stronger bases (like NaH) for this reaction because the pKa of the nitrophenol (~7.2) is low enough to be deprotonated by carbonate, avoiding the safety risks of hydrides.

-

Temperature: Reflux conditions (approx. 60-80°C) ensure complete conversion within 2-4 hours.

Experimental Protocols

Synthesis of 2-Benzyloxy-1-methyl-4-nitrobenzene

Objective: To synthesize the target ether from 2-methyl-5-nitrophenol.

Reagents:

-

2-Methyl-5-nitrophenol (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (1.5 eq)

-

Acetone (or DMF) (10 volumes)

Procedure:

-

Charge: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 2-Methyl-5-nitrophenol and Acetone.

-

Activation: Add Potassium Carbonate (anhydrous) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation (color change to yellow/orange indicates phenoxide formation).

-

Addition: Add Benzyl Bromide dropwise over 10 minutes. Note: Benzyl bromide is a lachrymator; perform in a fume hood.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 3-5 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (lower Rf) should disappear, and the product (higher Rf) should appear.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude solid.[1][2]

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if high purity (>98%) is required.

Downstream Application: Reduction to Aniline

The primary utility of this intermediate is its reduction to 2-Benzyloxy-4-methylaniline , a scaffold for drug development.

Figure 2: Reduction workflow. Care must be taken to avoid hydrogenolysis of the benzyl ether (cleavage) if using catalytic hydrogenation.

Reduction Strategy:

-

Iron/Ammonium Chloride (Fe/NH₄Cl): The preferred method. It reduces the nitro group to the amine without cleaving the benzyl ether.

-

Catalytic Hydrogenation (H₂/Pd-C): Not recommended unless the goal is to simultaneously remove the benzyl group. To keep the benzyl group intact while reducing the nitro group, use Platinum on Carbon (Pt/C) or Raney Nickel , which are less active toward O-benzyl hydrogenolysis than Palladium.

Safety & Handling

-

Nitro Aromatics: Generally toxic and potential mutagens. Handle with gloves and in a fume hood.

-

Benzyl Bromide: A potent lachrymator (tear gas). Irritating to eyes and respiratory system.

-

Reaction Safety: The alkylation is exothermic. Ensure proper venting and cooling capacity.

References

-

PubChem Compound Summary for Isomer (4-Benzyloxy-2-nitrotoluene): National Center for Biotechnology Information. PubChem Compound Summary for CID 2801507. Accessed Feb 25, 2026. [Link](Note: This is the structural isomer; use for physical property comparison).

-

Williamson Ether Synthesis Protocol: Organic Chemistry Portal. "Williamson Ether Synthesis." Accessed Feb 25, 2026. [Link]

Sources

Methodological & Application

Synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene from 4-nitro-o-cresol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene, a valuable intermediate in organic synthesis, starting from 4-nitro-o-cresol. The protocol is centered around the robust and widely applicable Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product.

Introduction

The ether linkage is a fundamental functional group in a vast array of organic molecules, including many pharmaceuticals and biologically active compounds. The Williamson ether synthesis, a reliable and versatile method for forming this bond, proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In this application, we detail the O-benzylation of 4-nitro-o-cresol using benzyl bromide to yield 2-Benzyloxy-1-methyl-4-nitro-benzene. The presence of the nitro group, an electron-withdrawing functionality, enhances the acidity of the phenolic proton of 4-nitro-o-cresol, facilitating its deprotonation.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis proceeds through a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]

-

Deprotonation: The weakly basic potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl group of 4-nitro-o-cresol. The electron-withdrawing nitro group increases the acidity of the phenol, making this deprotonation favorable. This step generates the potassium 4-methyl-2-nitrophenoxide, a potent nucleophile.[4][5]

-

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This attack occurs from the backside relative to the bromine atom, which is the leaving group.

-

Product Formation: In a concerted step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, leading to the formation of the desired ether, 2-Benzyloxy-1-methyl-4-nitro-benzene, and potassium bromide as a byproduct.

Figure 2: Simplified workflow of the Williamson ether synthesis mechanism.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-nitro-o-cresol | C₇H₇NO₃ | 153.14 | 5.00 g | 32.6 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 4.4 mL (5.6 g) | 32.7 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 6.79 g | 49.1 |

| Acetone | C₃H₆O | 58.08 | 100 mL | - |

Hazard and Safety Information

This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

4-nitro-o-cresol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6]

-

Benzyl Bromide: Highly toxic, corrosive, and a lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme caution.[7][8][9][10][11] Always dispense in a fume hood and wear appropriate gloves and eye protection.

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Lab coat

-

Closed-toe shoes

Experimental Protocol

Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-o-cresol (5.00 g, 32.6 mmol) and anhydrous potassium carbonate (6.79 g, 49.1 mmol).

-

Add 100 mL of acetone to the flask.

-

Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stir plate.

-

Begin stirring the mixture.

Reaction Execution

-

While stirring, add benzyl bromide (4.4 mL, 32.7 mmol) to the reaction mixture through the top of the condenser.

-

Heat the mixture to a gentle reflux (the boiling point of acetone is 56 °C) and maintain the reflux for 24 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation

-

After 24 hours, allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium bromide.

-

Wash the solid residue with a small amount of acetone and combine the filtrates.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in approximately 100 mL of dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash with 2 x 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 4-nitro-o-cresol.

-

Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification

-

The crude solid product can be purified by recrystallization.[1][7][8][9][11][13]

-

A suitable solvent system for recrystallization is ethanol or a mixed solvent system such as ethanol/water.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-Benzyloxy-1-methyl-4-nitro-benzene should be confirmed by analytical techniques.

-

Melting Point: The expected melting point of the purified product is 69-70 °C.[14][15]

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the nitrophenyl and benzyl groups, a singlet for the benzylic methylene protons, and a singlet for the methyl group.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Discussion

The Williamson ether synthesis is a highly effective method for the preparation of 2-Benzyloxy-1-methyl-4-nitro-benzene. The use of potassium carbonate as a base is advantageous due to its low cost, ease of handling, and sufficient basicity to deprotonate the acidic phenol.[4][5] Acetone is a suitable solvent as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.[12] The reflux conditions provide the necessary energy for the reaction to proceed at a reasonable rate.

The work-up procedure is designed to remove the inorganic byproducts and any unreacted starting materials. The final purification by recrystallization is crucial to obtain a product of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene from 4-nitro-o-cresol via the Williamson ether synthesis. By following the outlined procedures for reaction, work-up, and purification, researchers can obtain the desired product in good yield and high purity. The provided safety information must be strictly adhered to ensure a safe laboratory practice.

References

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 3. chemistry-solutions.com [chemistry-solutions.com]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. chemscene.com [chemscene.com]

- 15. 22424-58-4 Cas No. | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | Apollo [store.apolloscientific.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. bg.copernicus.org [bg.copernicus.org]

Benzylation of 2-methyl-4-nitrophenol protocol

An Application Note and Protocol for the Benzylation of 2-Methyl-4-nitrophenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(benzyloxy)-1-methyl-4-nitrobenzene via the benzylation of 2-methyl-4-nitrophenol. This protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized method for forming C-O bonds.[1] This application note details the underlying reaction mechanism, provides a meticulously developed step-by-step experimental protocol, outlines critical safety measures, and describes methods for product purification and characterization. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Scientific Background

The benzylation of phenols is a cornerstone transformation in organic synthesis, primarily employed as a strategy to protect the hydroxyl group.[2][3] The resulting benzyl ether is stable under a wide range of reaction conditions, yet can be cleaved when necessary, making the benzyl group an excellent choice for multi-step syntheses.[2] The Williamson ether synthesis is the classic method for preparing such ethers, involving the reaction of a deprotonated alcohol or phenol (an alkoxide or phenoxide) with a primary alkyl halide.[2][4]

The synthesis of 2-(benzyloxy)-1-methyl-4-nitrobenzene from 2-methyl-4-nitrophenol and benzyl bromide serves as an exemplary case of this reaction. The protocol leverages the nucleophilicity of the phenoxide ion, generated in situ by a base, to displace the bromide from benzyl bromide in an SN2 reaction. Understanding the interplay between the base, solvent, and reaction conditions is paramount for achieving high yields and purity.

Reaction Mechanism and Theoretical Considerations

The benzylation proceeds via the Williamson ether synthesis, which can be broken down into two primary steps:

-

Deprotonation: The phenolic proton of 2-methyl-4-nitrophenol is acidic and is readily removed by a suitable base (e.g., potassium carbonate, K₂CO₃) to form a resonant-stabilized phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack displaces the bromide ion, forming the desired ether C-O bond.

The choice of solvent is critical. Aprotic polar solvents, such as acetonitrile or N,N-dimethylformamide (DMF), are ideal as they effectively dissolve the reactants but do not excessively solvate the phenoxide nucleophile, which would otherwise hinder its reactivity.[4] Protic solvents are generally avoided as they can slow the reaction rate.[4]

For certain applications, especially in industrial settings or when milder conditions are required, phase-transfer catalysis (PTC) can be employed.[4][5][6] A catalyst like tetrabutylammonium bromide facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the benzyl bromide resides, accelerating the reaction.[4][7][8]

Caption: Mechanism of Williamson Ether Synthesis.

Safety and Handling

Extreme caution must be exercised when handling the reagents for this protocol.

-

2-Methyl-4-nitrophenol: Corrosive and toxic. Avoid contact with skin and eyes and do not ingest.[9]

-

Benzyl Bromide: This compound is a potent lachrymator (tear-inducing agent) and is corrosive.[10][11] It causes severe skin and eye irritation.[12][13] All handling of benzyl bromide must be performed within a certified chemical fume hood. [12][13]

-

Solvents (Acetone, DMF): These are flammable liquids and should be kept away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles.[12][13]

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | 1.53 g | 10.0 | 1.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.3 mL | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |

| Acetone | C₃H₆O | 58.08 | 50 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for synthesis and purification.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-nitrophenol (1.53 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

-

Addition of Benzyl Bromide: Begin stirring the suspension. Using a dropping funnel or syringe, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the mixture over 5-10 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate mixture.

-

Workup:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic solids (KBr and excess K₂CO₃), washing the solids with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).[14]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to afford 2-(benzyloxy)-1-methyl-4-nitrobenzene as a crystalline solid.[15]

Product Characterization

The identity and purity of the synthesized 2-(benzyloxy)-1-methyl-4-nitrobenzene (MW: 243.26 g/mol ) should be confirmed by spectroscopic analysis.[16]

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (m, 2H, Ar-H ortho to -NO₂), ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~7.0 (d, 1H, Ar-H ortho to -OCH₂Ph), ~5.2 (s, 2H, -OCH₂Ph), ~2.3 (s, 3H, -CH₃). The aromatic protons on the nitrophenol ring will show distinct signals due to the varied electronic environments.[17][18] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): All 14 carbons should be visible. Key signals include: ~155-160 (C-O), ~140-145 (C-NO₂), ~135-137 (ipso-C of benzyl), ~125-130 (aromatic C-H), ~110-120 (aromatic C-H), ~71 (-OCH₂Ph), ~16 (-CH₃).[17] |

| Mass Spec (ESI-MS) | m/z: Calculated for C₁₄H₁₃NO₃ [M+H]⁺: 244.09. |

| Melting Point | Literature values should be consulted for comparison. |

| Appearance | Expected to be a pale yellow or off-white crystalline solid. |

Troubleshooting and Key Insights

-

Low Yield: A common issue is incomplete deprotonation of the phenol.[14] Ensure the potassium carbonate is anhydrous and finely powdered to maximize surface area. A stronger base like potassium hydroxide could be used, but this may increase side reactions.[4] Reaction time or temperature may also need to be increased.[4][14]

-

Impure Product: The primary impurity is often unreacted 2-methyl-4-nitrophenol. A dilute NaOH wash during the workup can help remove acidic starting material, but may risk hydrolysis of the product if not performed carefully. Thorough purification by recrystallization is essential.

-

Alternative Reagents: While benzyl bromide is effective, benzyl chloride can also be used, though it is less reactive and may require more forcing conditions or the addition of a catalytic amount of sodium iodide.[3][19]

References

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Silber, J. H. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(1), 60. [Link]

-

An Ether Synthesis Using Phase Transfer Catalysis. (1981). Journal of Chemical Education. [Link]

-

Benzyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Iqbal, J., & Kumar, R. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 117-120. [Link]

-

Kiasat, A. R., & Kazemi, F. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]

-

Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved February 25, 2026, from [Link]

-

Kisiel, K., Brześkiewicz, J., Loska, R., & Mąkosza, M. (2019). The concept of VNS benzylation of nitroarenes. Tetrahedron, 75(10), 1341-1350. [Link]

-

ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved February 25, 2026, from [Link]

-

Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., & Galindo, A. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 636-651. [Link]

-

Acevedo-Cartagena, D., et al. (2019). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 21(25), 3848-3856. [Link]

- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.

-

Reymbayeva, T. E. (2022). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. Science and innovation, 1(D7), 543-548. [Link]

-

Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved February 25, 2026, from [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved February 25, 2026, from [Link]

-

Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1017-1019. [Link]

-

ScienceDirect. (2005). New selective O-debenzylation of phenol with Mg/MeOH. Tetrahedron Letters, 46(43), 7349-7352. [Link]

-

Riemer, O., & Enthaler, S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(11), 5834-5855. [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). Retrieved February 25, 2026, from [Link]

-

Chemistry Stack Exchange. (2019, January 2). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved February 25, 2026, from [Link]

Sources

- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. westliberty.edu [westliberty.edu]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chemscene.com [chemscene.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

Selective reduction of nitro group in 2-Benzyloxy-4-nitrotoluene

Application Note: Selective Reduction of Nitro Group in 2-Benzyloxy-4-nitrotoluene

Abstract

This application note details the chemoselective reduction of 2-Benzyloxy-4-nitrotoluene to 2-Benzyloxy-4-aminotoluene. The primary synthetic challenge is the preservation of the acid-labile and hydrogenolysis-sensitive benzyl ether moiety while quantitatively reducing the nitro group. We present two validated protocols: Method A (Iron/Ammonium Chloride) for robust, scalable batch processing, and Method B (Platinum-Catalyzed Hydrogenation) for cleaner impurity profiles suitable for late-stage pharmaceutical intermediates.

Introduction: The Chemoselectivity Challenge

In organic synthesis, the coexistence of a nitro group (

-

The Trap: Standard catalytic hydrogenation using Palladium on Carbon (

) is the industry standard for nitro reduction. However, -

The Solution: To retain the benzyl protection, one must utilize either a Single Electron Transfer (SET) mechanism (Chemical Reduction) or a Poisoned/Alternative Metal Catalyst that is chemoselective for the nitro group.

Substrate Profile

| Property | Specification |

| Name | 2-Benzyloxy-4-nitrotoluene |

| CAS | 19064-18-7 |

| MW | 243.26 g/mol |

| Target Product | 2-Benzyloxy-4-aminotoluene |

| Critical Impurity | 4-Amino-2-hydroxytoluene (Result of debenzylation) |

Decision Matrix & Mechanism

The following decision tree illustrates the logic for selecting the appropriate reduction method based on available equipment and scale.

Figure 1: Chemoselectivity Decision Tree. Note the high risk of deprotection with standard Palladium catalysts.

Method A: Iron/Ammonium Chloride Reduction (The "Workhorse")

This method utilizes Zero-Valent Iron (

Mechanism

The reduction proceeds via a surface-mediated Single Electron Transfer (SET).[1]

Protocol

Scale: 10.0 g (41.1 mmol) of 2-Benzyloxy-4-nitrotoluene.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for iron suspension) and a reflux condenser.

-

Solvent Charge: Add Ethanol (150 mL) and Water (50 mL) .

-

Reagent Addition: Add the substrate (10.0 g). Then, add Ammonium Chloride (11.0 g, 5.0 eq) . Stir for 5 minutes.

-

Iron Addition: Add Iron Powder (11.5 g, 5.0 eq, -325 mesh) in portions. Note: Activated iron works best.

-

Reaction: Heat to vigorous reflux (

). The reaction typically completes in 2--4 hours .-

Monitoring: TLC (30% EtOAc/Hexane). The starting material (yellow spot) will disappear; the amine (fluorescent blue under UV) will appear near the baseline.

-

-

Workup (Critical Step):

-

While the mixture is still HOT , filter through a pad of Celite. Reason: If cooled, the amine may precipitate into the iron sludge, leading to yield loss.

-

Wash the iron cake with hot Ethanol (

). -

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash organics with Brine, dry over

, and concentrate.[2]

-

Troubleshooting Method A

| Issue | Root Cause | Solution |

| Stalled Reaction | Iron surface passivation | Add 2-3 drops of conc. |

| Low Yield | Product trapped in Fe cake | Ensure filtration is done near boiling point; wash cake thoroughly. |

| Emulsions | Iron fines in organic layer | Use a tighter Celite pad or filter through a |

Method B: Catalytic Hydrogenation (Pt/C)

When metal waste (Fe) is a concern, catalytic hydrogenation is preferred. To avoid debenzylation, Platinum on Carbon (

Protocol

Scale: 5.0 g (20.5 mmol).

-

Catalyst: Use 5% Pt/C (sulfided) or

(Adams Catalyst) . Loading: 2 wt% relative to substrate. -

Solvent: Ethyl Acetate or THF (Avoid Methanol if transesterification side-reactions are possible, though rare here).

-

Condition: Hydrogen balloon (1 atm) or low-pressure Parr shaker (10-30 psi).

-

Procedure:

-

Purge the reaction vessel with Nitrogen (

). -

Introduce Hydrogen.[3]

-

Stir vigorously at Room Temperature for 4--6 hours.

-

-

Workup:

Comparison of Methods

| Feature | Method A (Fe/NH4Cl) | Method B (Pt/C H2) |

| Selectivity | Excellent (>99%) | Good (95-98%) |

| Cost | Low (Iron is cheap) | High (Pt catalyst) |

| Scalability | High (Exothermic control easy) | High (Requires H2 safety) |

| E-Factor (Waste) | High (Iron sludge) | Low (Catalyst recycled) |

| Reaction Time | 2-4 Hours | 4-12 Hours |

Analytical Validation

Confirming the structure requires verifying the reduction of

1H NMR (DMSO-d6, 400 MHz) Expectations:

-

Benzyl Group: A singlet (

) at -

Amine: A broad singlet (

) at -

Aromatic Shift: The protons ortho to the nitro group (originally deshielded >7.5 ppm) will shift upfield (shielded) to

due to the electron-donating effect of the new amino group.

References

-

Ramadas, K., & Srinivasan, N. (1992).[6] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189-3195.

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[7] (Standard text for Pt vs Pd selectivity).